Cas no 2228432-26-4 (1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine)

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine structure
2228432-26-4 structure
商品名:1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
CAS番号:2228432-26-4
MF:C7H8ClF2N3
メガワット:207.608326911926
CID:5832245
PubChem ID:165631102

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
    • EN300-1960693
    • 2228432-26-4
    • インチ: 1S/C7H8ClF2N3/c1-3-2-4(5(11)6(9)10)13-7(8)12-3/h2,5-6H,11H2,1H3
    • InChIKey: QKJOXJAZILKTBF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC(C)=CC(C(C(F)F)N)=N1

計算された属性

  • せいみつぶんしりょう: 207.0374813g/mol
  • どういたいしつりょう: 207.0374813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 51.8Ų

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1960693-10.0g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
10g
$7065.0 2023-06-03
Enamine
EN300-1960693-0.1g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
0.1g
$1447.0 2023-09-17
Enamine
EN300-1960693-0.25g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
0.25g
$1513.0 2023-09-17
Enamine
EN300-1960693-1g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
1g
$1643.0 2023-09-17
Enamine
EN300-1960693-0.5g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
0.5g
$1577.0 2023-09-17
Enamine
EN300-1960693-1.0g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
1g
$1643.0 2023-06-03
Enamine
EN300-1960693-5.0g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
5g
$4764.0 2023-06-03
Enamine
EN300-1960693-10g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
10g
$7065.0 2023-09-17
Enamine
EN300-1960693-0.05g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
0.05g
$1381.0 2023-09-17
Enamine
EN300-1960693-5g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine
2228432-26-4
5g
$4764.0 2023-09-17

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine 関連文献

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine (CAS No. 2228432-26-4)

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine, identified by its CAS number 2228432-26-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivative class, a family of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro-substituted pyrimidine ring and a difluoroethylamine moiety, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery and development.

The pyrimidine core of 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine is a key pharmacophore that interacts with various biological targets. Pyrimidine derivatives are well-documented for their roles in inhibiting enzymes and receptors involved in critical cellular processes, including DNA replication, transcription, and signal transduction. The chloro substituent at the 2-position and the methyl group at the 6-position further modulate the electronic and steric properties of the molecule, enhancing its binding affinity and selectivity towards specific biological targets.

The introduction of fluorine atoms at the 2,2-position of the ethylamine chain in 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine adds another layer of complexity to its chemical behavior. Fluorine atoms are known to influence metabolic stability, lipophilicity, and binding interactions with biological targets. In recent years, fluorinated compounds have been extensively studied due to their ability to improve pharmacokinetic profiles and enhance drug efficacy. The presence of these fluorine atoms in this compound suggests potential advantages in terms of bioavailability and resistance to enzymatic degradation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and inflammatory disorders. The precise arrangement of atoms in this molecule allows for optimal interactions with these targets, making it a valuable scaffold for structure-based drug design.

In addition to its structural features, 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine has been investigated for its potential role in modulating immune responses. Pyrimidine derivatives have been shown to interact with immune cells and influence cytokine production, making them attractive candidates for immunomodulatory therapies. The unique combination of substituents in this compound may enable it to selectively target specific pathways within the immune system, offering new insights into the treatment of autoimmune diseases and infections.

The synthesis of 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and fluorochemical transformations, are employed to construct the desired molecular framework. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for confirming the structural integrity of the compound.

Preclinical studies have begun to explore the pharmacological properties of 1-(2-chloro-6-methylpyrimidin-4-ylyl)-2,2-difluoroethan-l-am ine in vitro and in vivo models. These studies have provided preliminary evidence suggesting its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines. Furthermore, its ability to cross the blood-brain barrier has been observed in some models, indicating its potential for central nervous system (CNS) applications.

The future direction of research on 1-(Z-chloro-Z-methylpyrimidin-Z-ylyl)-Z,Z-difluoroethan-l-am ine (CAS No. 222843226Z) is likely to focus on optimizing its pharmacokinetic properties through structural modifications. Additionally, exploring its mechanism of action at a molecular level will be essential for understanding its therapeutic potential fully. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating these findings into clinical applications.

The growing interest in fluorinated pyrimidine derivatives underscores their importance as building blocks in medicinal chemistry. As our understanding of structure-function relationships improves, compounds like Z-(Z-chloro-Z-methylpyrimidin-Z-ylyl)-Z,Z-difluoroethan-l-am ine are expected to play a significant role in developing next-generation therapeutics targeting complex diseases.

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